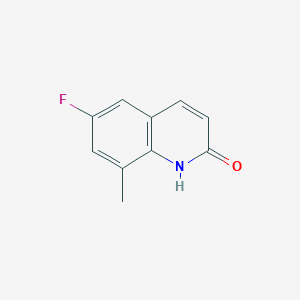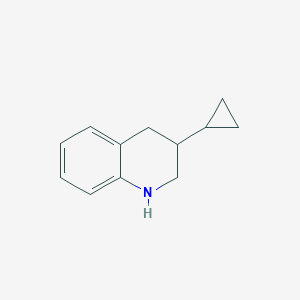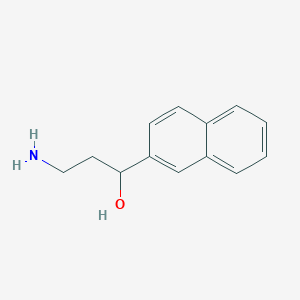
4-Amino-6-(boc-amino)-2,2-diméthylchromane
Vue d'ensemble
Description
“4-Amino-6-(boc-amino)-2,2-dimethylchromane” is a chemical compound that is likely to be used in organic synthesis . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Applications De Recherche Scientifique
Synthèse de peptides
Le groupe Boc (tert-butyloxycarbonyl) est largement utilisé dans la synthèse de peptides comme groupe protecteur d'amine. « 4-Amino-6-(boc-amino)-2,2-diméthylchromane » peut être utilisé dans la synthèse de peptides complexes. Le groupe Boc protège la fonctionnalité amine pendant le couplage des chaînes peptidiques, empêchant ainsi les réactions secondaires indésirables .
Chimie médicinale
En chimie médicinale, les composés amino-protégés par Boc servent d'intermédiaires dans la conception de produits pharmaceutiques. La structure du chromane, en particulier, est un élément central dans une variété d'agents thérapeutiques, notamment les antioxydants, les anticoagulants et les médicaments neuroprotecteurs .
Catalyse
Le composé peut être impliqué dans des processus catalytiques, en particulier dans le développement de nouvelles méthodes catalytiques pour la déprotection Boc. Ceci est crucial pour la synthèse de produits pharmaceutiques et d'autres composés organiques où une déprotection sélective est requise .
Chimie verte
« this compound » peut être appliqué dans les initiatives de chimie verte, où l'accent est mis sur la réduction de l'impact environnemental. Son utilisation dans des méthodes durables pour la déprotection Boc s'aligne sur les principes de la chimie verte, visant à minimiser l'utilisation de substances dangereuses .
Liquides ioniques
Les dérivés d'acides aminés protégés par Boc sont essentiels dans la préparation des liquides ioniques d'acides aminés (AAIL), qui sont utilisés comme solvants et réactifs en synthèse organique et en synthèse peptidique. Ces liquides ioniques offrent des avantages tels qu'une volatilité réduite et une stabilité chimique accrue .
Mécanisme D'action
Target of Action
The tert-butyloxycarbonyl (boc) group is widely used in organic synthesis, particularly in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions during synthesis .
Mode of Action
The mode of action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane involves the use of the Boc group as a protective group during synthesis. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is an essential step in the synthesis of complex organic molecules .
Biochemical Pathways
Compounds with boc-protected amino groups are often used in the synthesis of peptides . These peptides can then interact with various biochemical pathways, depending on their structure and function.
Pharmacokinetics
The properties of the boc group suggest that it could potentially improve the stability and solubility of the compound, which could influence its pharmacokinetic properties .
Result of Action
The result of the action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane is the synthesis of complex organic molecules, such as peptides . The Boc group protects the amine group during synthesis, preventing unwanted reactions. Once the synthesis is complete, the Boc group can be removed, allowing the amine group to participate in further reactions .
Action Environment
The action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound can be affected by the solvent used, which can influence the efficiency of the synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-7-13-11(8-10)12(17)9-16(4,5)20-13/h6-8,12H,9,17H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDWGAJKLOGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
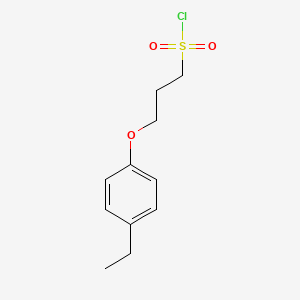
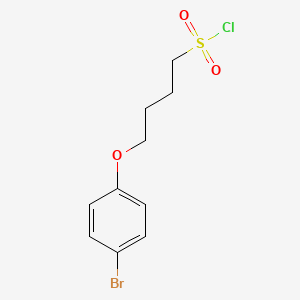
![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)

